molecular formula C34H42O5 B14270548 12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate CAS No. 156490-83-4

12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate

Cat. No.: B14270548
CAS No.: 156490-83-4
M. Wt: 530.7 g/mol
InChI Key: CERMMWDVVSXZED-UHFFFAOYSA-N
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Description

12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate is a complex organic compound with a unique structure that includes aromatic rings, ether, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Preparation of 4-(1-Hydroxyethyl)phenol: This can be achieved through the reduction of 4-acetylphenol using a reducing agent such as sodium borohydride.

    Formation of 12-bromo-1-dodecanol: This involves the bromination of 1-dodecanol using phosphorus tribromide.

    Etherification: The 4-(1-Hydroxyethyl)phenol is then reacted with 12-bromo-1-dodecanol in the presence of a base like potassium carbonate to form 12-[4-(1-Hydroxyethyl)phenoxy]dodecanol.

    Esterification: Finally, the esterification of 12-[4-(1-Hydroxyethyl)phenoxy]dodecanol with 4-benzoylbenzoic acid in the presence of a catalyst such as sulfuric acid yields this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of 12-[4-(1-Oxoethyl)phenoxy]dodecyl 4-benzoylbenzoate.

    Reduction: Formation of 12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzylbenzoate.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate has several scientific research applications:

    Chemistry: Used as a model compound for studying esterification and etherification reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of 12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate involves its interaction with biological membranes due to its amphiphilic structure. The hydroxyethyl and benzoyl groups can interact with hydrophilic and hydrophobic regions, respectively, affecting membrane fluidity and permeability. This can lead to disruption of microbial cell membranes, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-methylbenzoate
  • 12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-chlorobenzoate
  • 12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-nitrobenzoate

Uniqueness

12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. The benzoyl group enhances its ability to interact with biological membranes and contributes to its potential antimicrobial activity, distinguishing it from other similar compounds.

Properties

CAS No.

156490-83-4

Molecular Formula

C34H42O5

Molecular Weight

530.7 g/mol

IUPAC Name

12-[4-(1-hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate

InChI

InChI=1S/C34H42O5/c1-27(35)28-21-23-32(24-22-28)38-25-13-8-6-4-2-3-5-7-9-14-26-39-34(37)31-19-17-30(18-20-31)33(36)29-15-11-10-12-16-29/h10-12,15-24,27,35H,2-9,13-14,25-26H2,1H3

InChI Key

CERMMWDVVSXZED-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OCCCCCCCCCCCCOC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O

Origin of Product

United States

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